molecular formula C20H28O2 B11937648 8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-7-ene CAS No. 81842-03-7

8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-7-ene

Cat. No.: B11937648
CAS No.: 81842-03-7
M. Wt: 300.4 g/mol
InChI Key: WNINCGQMVZMXTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-7-ene is a spirocyclic compound featuring a 1,4-dioxaspiro[4.5]dec-7-ene core substituted with a 4-(4-methylphenyl)pentyl group.

Properties

CAS No.

81842-03-7

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

IUPAC Name

8-[4-(4-methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-7-ene

InChI

InChI=1S/C20H28O2/c1-16-6-8-19(9-7-16)17(2)4-3-5-18-10-12-20(13-11-18)21-14-15-22-20/h6-10,17H,3-5,11-15H2,1-2H3

InChI Key

WNINCGQMVZMXTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)CCCC2=CCC3(CC2)OCCO3

Origin of Product

United States

Preparation Methods

Boronic Ester Intermediate Synthesis

A critical intermediate for cross-coupling is 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]dec-7-ene (CAS: 680596-79-6), which enables Suzuki-Miyaura couplings with aryl halides. This boronic ester is synthesized via borylation of the spirocyclic precursor, often using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst.

IntermediateCASMolecular FormulaKey Properties
Boronic ester680596-79-6C₁₄H₂₃BO₄Moisture-sensitive solid

Suzuki-Miyaura Cross-Coupling for Sidechain Introduction

The pentyl-(4-methylphenyl) sidechain is introduced via palladium-catalyzed cross-coupling between the boronic ester and a tailored aryl halide.

Reaction Conditions and Optimization

In a representative procedure:

  • Aryl halide : 1-Bromo-4-(4-methylphenyl)pentane (hypothetical substrate, analogous to examples in).

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (1–5 mol%).

  • Base : Cesium fluoride or sodium carbonate (2–3 equiv).

  • Solvent : 1,2-Dimethoxyethane (DME)/methanol or 1,4-dioxane/water.

  • Temperature : 100–130°C under microwave or reflux conditions.

Example Protocol :

  • Combine boronic ester (1.1 equiv), aryl bromide (1.0 equiv), Pd(PPh₃)₄ (4 mol%), and CsF (3 equiv) in DME/MeOH.

  • Degas with argon and heat at 130°C under microwave irradiation for 15 minutes.

  • Purify via silica chromatography (ethyl acetate/hexanes) to isolate the product.

Yield : 66–85% (based on analogous reactions in).

Challenges and Selectivity

  • Regioselectivity : Competing coupling at alternative positions is mitigated by steric hindrance from the spirocyclic core.

  • Functional Group Tolerance : Nitro and hydroxy groups require careful pH control during workup.

Post-Functionalization and Protecting Group Strategies

Sulfonyl Group Manipulation

The sulfonyl derivative 8-[4-(4-methylphenyl)pentyl]-8-(phenylsulfonyl)-1,4-dioxaspiro[4.5]dec-6-ene (CAS: 81841-95-4) serves as a precursor. Desulfonylation via reductive cleavage (e.g., Na/Hg amalgam) could yield the target compound, though this route remains speculative without explicit literature support.

Ketal Deprotection and Refunctionalization

Acidic hydrolysis (HCl/THF/H₂O) removes the dioxolane protecting group, yielding a cyclohexenone intermediate. Subsequent alkylation of the ketone via Grignard or organocuprate reagents could introduce the pentylaryl chain, followed by re-ketalization to regenerate the spirocyclic structure .

Chemical Reactions Analysis

8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-7-ene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-7-ene has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Research may explore its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: The compound could be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-7-ene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Synthesis Method (Yield) Evidence ID
8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-7-ene 4-(4-Methylphenyl)pentyl C₂₁H₂₈O₂ 312.45 (calc.) High lipophilicity; potential intermediate Likely Grignard/Ni-catalyzed coupling (inferred) N/A
8-(2-Phenyl-1-(p-tolyl)ethyl)-1,4-dioxaspiro[4.5]dec-7-ene Diarylethyl group C₂₃H₂₄O₂ 332.43 (calc.) Regioselective synthesis; 70% yield Ni(cod)₂/L3 catalyst, 40°C (70%)
8-(4-Propylphenyl)-1,4-dioxaspiro[4.5]dec-7-ene 4-Propylphenyl C₁₈H₂₂O₂ 270.37 (calc.) High-yield synthesis (93%) Burgess reagent-mediated reaction
8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene 4-Chlorophenyl C₁₄H₁₅ClO₂ 250.72 LogP = 3.65; used in cross-coupling Column chromatography purification
8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]dec-7-ene 4-Bromophenyl C₁₄H₁₅BrO₂ 295.18 Heavy atom effect; patent applications Suzuki coupling precursor
8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene Fluorine C₈H₁₁FO₂ 158.17 Low molecular weight; research use Not specified
8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol Aminomethyl and hydroxyl groups C₉H₁₇NO₃ 187.24 Polar functional groups; drug intermediate Purified via HPLC

Key Observations:

  • Lipophilicity Trends : The target compound’s long alkyl chain (pentyl) and aromatic substituent likely result in higher LogP compared to chlorophenyl (LogP = 3.65) or bromophenyl analogs .
  • Synthetic Yields : Propylphenyl and diarylethyl derivatives achieve high yields (70–93%) using specialized catalysts (e.g., Ni, Burgess reagent) , whereas halogenated analogs may require additional purification steps.
  • Functional Group Diversity: Amino and hydroxyl groups () introduce polarity, contrasting with the non-polar alkyl/aryl chains in other analogs.

Physical Properties and Industrial Relevance

  • Molecular Weight : The target compound (312.45) is heavier than most analogs, impacting solubility and formulation in industrial applications.
  • State and Purity : Many analogs (e.g., ) are isolated as colorless oils, implying similar physical states for the target compound.
  • Patent Activity : Bromophenyl and diarylethyl derivatives are cited in patents (), highlighting their commercial value in materials science and pharmaceuticals.

Biological Activity

8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-7-ene is a complex organic compound with a unique spirocyclic structure, characterized by the presence of a dioxaspiro moiety. Its molecular formula is C20H28O2, and it has a molecular weight of 300.4 g/mol (CAS number: 81842-03-7) . This compound has garnered attention for its potential biological activities, particularly in drug discovery and development.

Structural Characteristics

The structure of this compound features a spiro arrangement that connects two cyclic components. This configuration may influence its biological activity and chemical reactivity, making it a candidate for therapeutic applications .

Research indicates that this compound may exhibit significant biological activity through interactions with specific molecular targets. The mechanisms of action likely involve modulating enzyme or receptor activities, which can lead to various pharmacological effects such as anti-inflammatory or anticancer properties .

Potential Applications

The compound's unique structure suggests potential applications in several therapeutic areas:

  • Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation by inhibiting specific pathways involved in inflammatory responses.
  • Anticancer Properties : The compound shows promise in targeting cancer cell lines, indicating possible utility in oncology .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. The following table highlights key differences:

Compound NameCAS NumberSimilarity IndexUnique Features
7-Methyl-1,4-dioxaspiro[4.5]decan-8-one702-69-20.74Simpler structure without the pentyl group
Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate26845-47-60.83Contains a carboxylate group instead of pentyl
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate1489-97-00.81Ethyl group replaces methyl in the ester
Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate87787-08-40.81Additional methyl group at position eight
Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate24730-88-90.79Similar to above but with ethyl group

This table illustrates how the compound stands out due to its specific functional groups and spirocyclic structure that may impart unique biological activities not found in its analogs .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to dioxaspiro structures:

  • In vitro Studies : Research has shown that compounds with similar dioxaspiro structures exhibit varying degrees of biological activity against different cancer cell lines. For instance, compounds were tested for their cytotoxic effects on leukemia cell lines, revealing promising results for some derivatives .
  • Pharmacological Evaluations : In silico models have been utilized to predict the activity of similar compounds based on their structural characteristics and interaction profiles with biological targets .
  • Synthesis and Evaluation : The synthesis of related compounds has led to the identification of several analogs with enhanced biological activities compared to their precursors .

Q & A

Basic: What are the standard synthetic routes for 8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-7-ene?

Methodological Answer:
Synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. Key steps include:

  • Spirocycle Formation : Use ketones or esters with diols under acid catalysis (e.g., p-toluenesulfonic acid) to form the 1,4-dioxaspiro[4.5]decane core .
  • Side-Chain Introduction : Alkylation or coupling reactions (e.g., Suzuki-Miyaura) to attach the 4-(4-Methylphenyl)pentyl group .
  • Purification : Chromatography (HPLC or column chromatography) and crystallization to achieve >95% purity .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

  • Spectroscopy :
    • NMR : ¹H/¹³C NMR to confirm spirocyclic structure and substituent positions. Key signals: δ 1.2–1.5 ppm (sp³ hybridized carbons), δ 4.0–4.5 ppm (dioxolane protons) .
    • IR : Peaks at ~1100 cm⁻¹ (C-O-C stretching) and ~1600 cm⁻¹ (aromatic C=C) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ expected for C₂₃H₃₀O₂) .

Advanced: How can reaction conditions be optimized for higher yield in multi-step synthesis?

Methodological Answer:

  • Variable Screening : Use design-of-experiments (DoE) to test catalysts (e.g., Pd for coupling), solvents (polar aprotic vs. ethers), and temperatures .

  • Real-Time Monitoring : In-situ FTIR or HPLC to track intermediate formation and adjust reaction time .

  • Yield Data :

    StepCatalystSolventYield (%)
    1H₂SO₄THF65
    1PTSADCM82

Advanced: What mechanistic approaches elucidate its bioactivity in pharmacological studies?

Methodological Answer:

  • Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for targets (e.g., enzymes, receptors) .
  • Kinetic Studies : Time-dependent inhibition assays to determine IC₅₀ values and mode of action (competitive vs. non-competitive) .
  • Metabolic Profiling : LC-MS/MS to identify metabolites in hepatic microsomes, assessing stability and toxicity .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Comparative Assays : Replicate studies under standardized conditions (pH, temperature, cell lines) .
  • Data Normalization : Use internal controls (e.g., reference inhibitors) to calibrate activity measurements .
  • Meta-Analysis : Pool data from independent studies to identify trends (e.g., logP vs. IC₅₀ correlations) .

Basic: What purification methods ensure high purity for in vitro assays?

Methodological Answer:

  • Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients .
  • Crystallization : Optimize solvent mixtures (e.g., ethanol/water) for crystal formation .
  • Purity Criteria : ≥98% purity confirmed by HPLC (retention time matching) and NMR (absence of extraneous peaks) .

Advanced: How can computational modeling predict interactions with biological targets?

Methodological Answer:

  • Docking Simulations : Use software like AutoDock Vina to model binding poses in enzyme active sites (e.g., cytochrome P450) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR Models : Corrogate substituent effects (e.g., logP, steric bulk) with activity data from analogs .

Advanced: What methodologies assess environmental impact and degradation pathways?

Methodological Answer:

  • Fate Studies : Track compound stability in water/soil using LC-MS and quantify metabolites .

  • Ecotoxicology : Daphnia magna or algae growth inhibition tests to determine EC₅₀ values .

  • Degradation Pathways :

    ConditionHalf-Life (Days)Major Metabolites
    Aqueous (pH 7)30Hydroxy derivatives
    Soil60Dealkylated products

Basic: How to interpret conflicting spectroscopic data for structural validation?

Methodological Answer:

  • Cross-Validation : Compare NMR/IR data with analogous compounds (e.g., 8-methyl-1,4-dioxaspiro[4.5]decane derivatives) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., spirocenter configuration) .
  • Case Example : Discrepancies in aromatic proton signals may arise from solvent polarity effects; test in CDCl₃ vs. DMSO-d₆ .

Advanced: How to design comparative studies with structural analogs?

Methodological Answer:

  • Analog Selection : Prioritize compounds with variations in substituents (e.g., halogens, methoxy groups) .

  • Activity Matrix :

    CompoundIC₅₀ (μM)logP
    Parent compound0.453.2
    4-Chloro analog0.123.8
    4-Methoxy analog1.202.5
  • Statistical Analysis : ANOVA to identify significant activity differences (p < 0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.